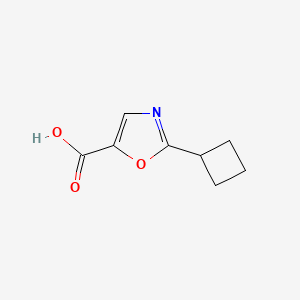![molecular formula C12H13NO4 B6619407 rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid CAS No. 1903302-86-2](/img/structure/B6619407.png)
rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid, commonly referred to as rac-Bz-CPA, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds and as a catalyst in organic reactions. Rac-Bz-CPA has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Rac-Bz-CPA has been used in the synthesis of various compounds, such as amines and peptides, as well as in the synthesis of lipids and proteins. It has also been used as a catalyst in organic reactions, such as the addition of aldehydes to nitriles and the condensation of amines and carboxylic acids. In addition, rac-Bz-CPA has been studied for its potential applications in laboratory experiments, such as DNA sequencing and gene cloning.
Mecanismo De Acción
Rac-Bz-CPA is believed to act as a catalyst by forming an intermediate complex with the substrate molecules. This intermediate complex is then broken down, releasing the desired product. The exact mechanism of action of rac-Bz-CPA is still under investigation.
Biochemical and Physiological Effects
Rac-Bz-CPA has been found to have a wide range of biochemical and physiological effects on cells and organisms. In particular, it has been shown to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. It has also been found to have an anti-inflammatory effect on cells and to be capable of inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-Bz-CPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. In addition, it is highly soluble in water, making it easy to use in aqueous solutions. However, rac-Bz-CPA also has some limitations. It is not very stable in the presence of light or heat, and it can be difficult to remove from the reaction mixture after the reaction is complete.
Direcciones Futuras
The potential applications of rac-Bz-CPA are still being explored. Possible future directions include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of new compounds and in the development of new catalysts. Furthermore, rac-Bz-CPA could be used to study the mechanism of action of other compounds, as well as to develop new methods for the synthesis of complex molecules.
Métodos De Síntesis
Rac-Bz-CPA is synthesized by a process called the Boc-protection/deprotection method. This method involves the use of a base, such as sodium hydroxide, to deprotect the Boc group, followed by the addition of a carboxylic acid to form a carboxylic acid-Boc ester. The ester is then treated with a strong base, such as sodium hydride, to form the desired rac-Bz-CPA.
Propiedades
IUPAC Name |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)9-6-10(9)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,16)(H,14,15)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRLUVVYKRYEB-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)

![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)


![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)




![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)